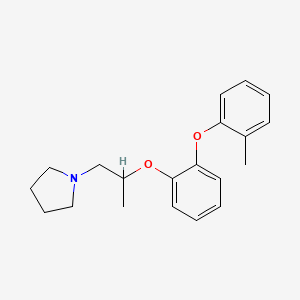
(E)-1-(2,5-Dimethoxyphenyl)-2-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxyazobenzene is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of two phenyl rings connected by an azo bond (N=N). Azobenzenes are well-known for their photoswitchable properties, making them valuable in various scientific and industrial applications. The unique structure of 2,5-Dimethoxyazobenzene, with methoxy groups at the 2 and 5 positions of the phenyl rings, imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
The synthesis of 2,5-Dimethoxyazobenzene typically involves the azo coupling reaction, which is a classical method for preparing azo compounds. This reaction involves the coupling of diazonium salts with activated aromatic compounds. The general synthetic route for 2,5-Dimethoxyazobenzene can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with 2,5-dimethoxyaniline under basic conditions to form 2,5-Dimethoxyazobenzene.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The Mills reaction and the Wallach reaction are also notable methods for synthesizing azo compounds .
Analyse Chemischer Reaktionen
2,5-Dimethoxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction of the azo bond can yield hydrazo compounds or aniline derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxyazobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a photoswitchable molecule in the development of light-responsive materials and sensors.
Biology: Employed in the study of photoisomerization and its effects on biological systems, such as vision restoration and neural signaling.
Medicine: Investigated for potential use in photopharmacology, where light can be used to control the activity of drugs.
Industry: Utilized in the production of dyes, pigments, and other materials that require precise control of light-induced properties
Wirkmechanismus
The primary mechanism of action of 2,5-Dimethoxyazobenzene involves photoisomerization. Upon absorption of light, the compound undergoes a reversible transformation between the trans and cis isomers. This geometrical change affects the electron distribution and, consequently, the compound’s affinity for certain chemical species. In biological systems, this photoisomerization can influence molecular targets and pathways, such as those involved in neural signaling .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxyazobenzene can be compared with other azobenzene derivatives, such as 4,4’-dimethoxyazobenzene and 4,4’-dimethylazobenzene. While all these compounds share the characteristic azo bond, the presence and position of substituents like methoxy or methyl groups can significantly influence their chemical and physical properties. For instance, 4,4’-dimethoxyazobenzene has methoxy groups at the 4 positions, which may affect its photoisomerization behavior and reactivity compared to 2,5-Dimethoxyazobenzene .
Eigenschaften
CAS-Nummer |
31237-11-3 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
(2,5-dimethoxyphenyl)-phenyldiazene |
InChI |
InChI=1S/C14H14N2O2/c1-17-12-8-9-14(18-2)13(10-12)16-15-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
KRMXDBDJXORRKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


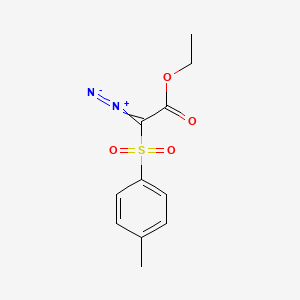
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
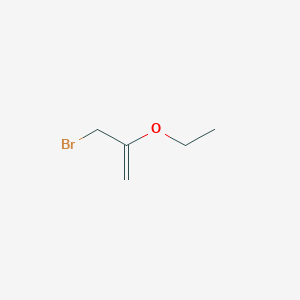
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)

![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
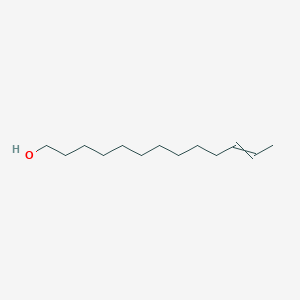
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
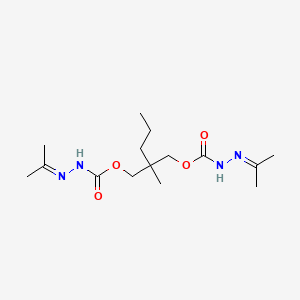


![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)
